molecular formula C65H107F4NO28 B7909497 Ald-Ph-PEG24-TFP ester

Ald-Ph-PEG24-TFP ester

Cat. No. B7909497
M. Wt: 1426.5 g/mol
InChI Key: GWKLAEJMSBKWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-Ph-PEG24-TFP ester is a polyethylene glycol (PEG)-based PROTAC linker . It is a non-cleavable linker for bio-conjugation that contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain .


Synthesis Analysis

Ald-Ph-PEG24-TFP ester can be used in the synthesis of a series of PROTACs . It is reactive with primary amine groups and is less susceptible to undergo hydrolysis compared to NHS ester .


Molecular Structure Analysis

The molecular formula of Ald-Ph-PEG24-TFP ester is C₆₅H₁₀₇F₄NO₂₈ . It has a molecular weight of 1426.53 .


Chemical Reactions Analysis

Ald-Ph-PEG24-TFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a benzaldehyde and TFP ester group. The benzaldehyde group readily reacts with primary amines, aminooxy, and hydrazide. The TFP ester undergoes amide coupling with amino-bearing molecules .


Physical And Chemical Properties Analysis

Ald-Ph-PEG24-TFP ester is a long chain PEG TFP ester that is reactive with primary amine groups and is also less susceptible to undergo hydrolysis compared to NHS ester . The hydrophilic PEG chain increases the water solubility of compounds. Longer PEG chains have better water solubility properties relative to shorter PEG chains .

properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H107F4NO28/c66-59-55-60(67)63(69)64(62(59)68)98-61(72)5-7-74-9-11-76-13-15-78-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-54-97-52-50-95-48-46-93-44-42-91-40-38-89-36-34-87-32-30-85-28-26-83-24-22-81-20-18-79-16-14-77-12-10-75-8-6-70-65(73)58-3-1-57(56-71)2-4-58/h1-4,55-56H,5-54H2,(H,70,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLAEJMSBKWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H107F4NO28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-Ph-PEG24-TFP ester

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